molecular formula C16H10BrNO4 B303225 2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

Cat. No. B303225
M. Wt: 360.16 g/mol
InChI Key: OSJKPJNLYFKYRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of benzoxazine derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of bacterial and fungal enzymes, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate vary depending on the specific application and concentration used. In general, it has been found to exhibit cytotoxic, antimicrobial, and anti-inflammatory effects. It has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is its broad range of biological activities, which makes it a useful tool for studying various biological processes. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are many potential future directions for the research on 2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate. One area of interest is the development of more potent and selective derivatives for specific applications. Another direction is the investigation of its potential use in drug delivery systems, as well as its interaction with other drugs. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its effects on different biological systems.

Synthesis Methods

The synthesis of 2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been reported in the literature. The most common method involves the reaction of 3-bromobenzoic acid with 2-amino-4,5-dimethoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with acetic anhydride to obtain the final product. Other methods such as microwave-assisted synthesis and one-pot synthesis have also been reported.

Scientific Research Applications

2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been extensively studied for its potential applications in various fields of research. It has been found to exhibit antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. It has also been investigated for its potential use as a fluorescent probe, as well as a catalyst in organic reactions.

properties

Product Name

2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

Molecular Formula

C16H10BrNO4

Molecular Weight

360.16 g/mol

IUPAC Name

[2-(3-bromophenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate

InChI

InChI=1S/C16H10BrNO4/c1-9(19)21-12-5-6-14-13(8-12)16(20)22-15(18-14)10-3-2-4-11(17)7-10/h2-8H,1H3

InChI Key

OSJKPJNLYFKYRQ-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC(=CC=C3)Br

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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